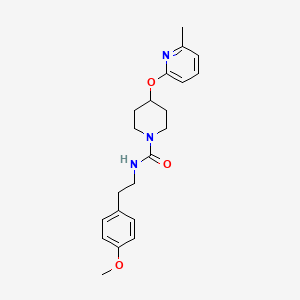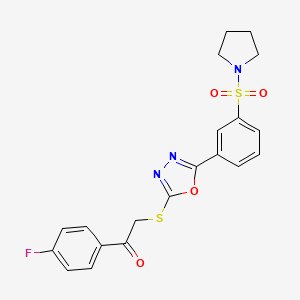
4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H18ClN3O4S and its molecular weight is 419.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives are synthesized through various chemical reactions, including condensation and microwave irradiation methods. These processes often aim to create novel structures with potential biological activities. The synthesized compounds are characterized using analytical and spectral studies, including FTIR, NMR, Mass spectrometry, and X-ray diffraction analysis, to confirm their structures and properties.
Antimicrobial Activity
Research on the antimicrobial activity of derivatives of this compound has shown promising results against various bacteria and fungi. The synthesized compounds are evaluated for their ability to inhibit the growth of these microorganisms, indicating potential applications in treating infections caused by resistant strains.
- Example Study : Nikulsinh Sarvaiya, Sheetal Gulati, and Harshil Patel (2019) conducted a study on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating their effectiveness against various microbial strains (Sarvaiya, Gulati, & Patel, 2019).
properties
IUPAC Name |
4-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-27-16-6-2-14(3-7-16)18-10-11-19(24)23(22-18)13-12-21-28(25,26)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUVLIYXPLBKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2699498.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide](/img/structure/B2699499.png)
![(5Z)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2699500.png)
![4-[(2-Phenylpropyl)amino]phenol](/img/structure/B2699502.png)
![1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2699507.png)

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2699509.png)

![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2699512.png)


![4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2699518.png)
